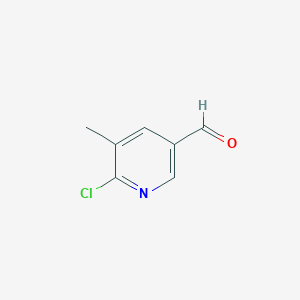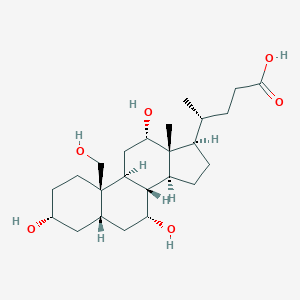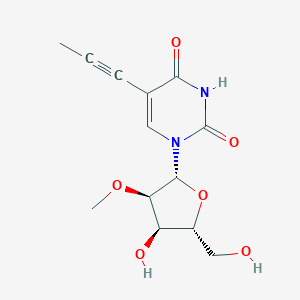
6-Chloro-5-methylnicotinaldehyde
Übersicht
Beschreibung
Synthesis Analysis
- Synthesis Methods : The synthesis of compounds closely related to 6-Chloro-5-methylnicotinaldehyde, such as Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate, involves specific chemical reactions and conditions. For instance, this compound was synthesized and characterized structurally using crystallographic and molecular modeling (De Armas et al., 2000).
Molecular Structure Analysis
- Crystal Structure : The molecular structure, especially the crystal structure of related compounds like the one synthesized by De Armas et al. (2000), offers insights into the orientation of atoms and the overall spatial arrangement. The study detailed the crystal data and intermolecular interactions, providing a foundation for understanding similar structures in 6-Chloro-5-methylnicotinaldehyde.
Chemical Reactions and Properties
- Reactivity with Other Compounds : 6-Chloro-5-methylnicotinaldehyde shows interesting reactivity patterns. For example, its reaction with thiosemicarbazide led to the formation of a compound with potential insecticidal activity (Wang et al., 2010).
Physical Properties Analysis
- Solid State Properties : The physical properties, such as the solid state of the compound, can be inferred from studies like those on similar compounds, which detail the crystallography and molecular modeling, giving insights into the physical state under certain conditions (De Armas et al., 2000).
Wissenschaftliche Forschungsanwendungen
Polymerization and Material Properties
One significant area of research concerning substituted aldehydes like 6-Chloro-5-methylnicotinaldehyde focuses on their polymerization. Studies have explored the polymerization of higher aliphatic aldehydes and haloaldehydes, examining preparation, purification, and characterization methods. These investigations delve into the mechanisms of polymerization, thermodynamics, stereochemistry, and the resultant polymers' properties, highlighting potential practical applications due to these polymers' unique features (Kubisa, Neeld, Starr, & Vogl, 1980).
Environmental Impact and Degradation
Research into environmental pollutants has noted the significance of understanding the toxicity, occurrence, and degradation pathways of synthetic compounds, including haloaldehydes. These compounds, due to their structure, may contribute to environmental pollution and pose risks due to their stability and potential toxicity. By studying the degradation and impact of similar compounds, researchers aim to mitigate environmental risks and improve degradation methods to reduce persistence in nature (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).
Antioxidant Activity and Food Chemistry
Investigations into antioxidant activities of compounds have extended to various substituted aldehydes. Analytical methods used in determining antioxidant activity can apply to studying compounds like 6-Chloro-5-methylnicotinaldehyde. These studies are crucial for food engineering, medicine, and pharmacy, offering insights into the potential applications of such compounds in enhancing food preservation and contributing to health through their antioxidant properties (Munteanu & Apetrei, 2021).
Flavour Chemistry in Foods
Branched aldehydes play a crucial role in flavor chemistry within food products. The production and degradation of these compounds from amino acids, including research on substituted aldehydes, inform the creation of desired flavor profiles in both fermented and non-fermented food products. Understanding these pathways allows for better control over food flavoring, enhancing the sensory qualities of food products (Smit, Engels, & Smit, 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-chloro-5-methylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5-2-6(4-10)3-9-7(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZVEYLUBVYKAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30599391 | |
| Record name | 6-Chloro-5-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-methylnicotinaldehyde | |
CAS RN |
176433-43-5 | |
| Record name | 6-Chloro-5-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-5-methylpyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Oxabicyclo[3.1.0]hexane-6-carboxylicacid,2,4-dioxo-,(1alpha,5alpha,6alpha)-(9CI)](/img/structure/B67507.png)



![1-[(4-Nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B67519.png)
![2-isopropyl-1-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B67520.png)
![1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B67521.png)

![Carbamoylmethyl 3-[benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoate](/img/structure/B67528.png)




![1-[(3S)-3-Methylprolyl]pyrrolidine](/img/structure/B67535.png)